Octyl D-Galactofuranoside Tetraacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Octyl D-Galactofuranoside Tetraacetate is a biomedicine product with broad applications . It is a multifaceted compound that facilitates the examination of glycolipid metabolism intricacies, cell recognition phenomena, and interplay between pathogens and hosts . It serves as both a therapeutic agent and an investigative instrument for conditions concerning modified glycosylation patterns, bacterial infections, and cellular signaling pathways .

Synthesis Analysis

The synthesis of Octyl D-Galactofuranoside Tetraacetate involves the combination of polymers, proteins, and sugars . It has been documented that the capabilities of lipid-based systems improve when they combine with these elements . In a study, 16 new alkyl furanosides were synthesized in order to optimize the mycobacteriostatic activity . They all present the pending alkyl chain in a 1,2- trans configuration relative to the sugar ring .Molecular Structure Analysis

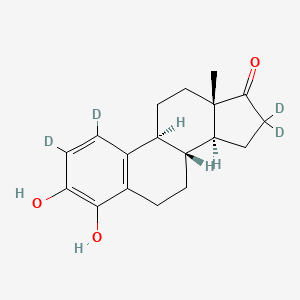

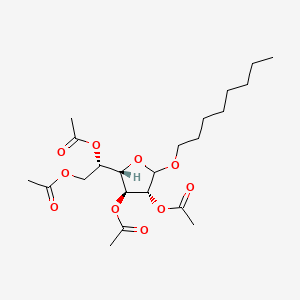

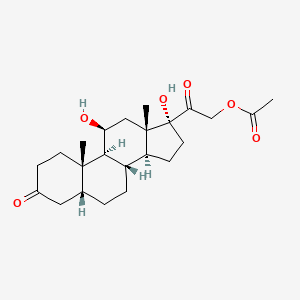

Octyl D-Galactofuranoside Tetraacetate contains a total of 68 bonds; 32 non-H bond(s), 4 multiple bond(s), 18 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 4 ester(s) (aliphatic), 2 ether(s) (aliphatic), and 1 Oxolane(s) .Chemical Reactions Analysis

The chemical reactions of Octyl D-Galactofuranoside Tetraacetate involve the combination of cholesterol and the compound itself . This combination modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .Physical And Chemical Properties Analysis

The physical and chemical properties of Octyl D-Galactofuranoside Tetraacetate are influenced by its combination with cholesterol . This combination leads to changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .科学的研究の応用

Surfactant Properties

Octyl D-Galactofuranoside Tetraacetate, as an alkyl β-d-galactopyranoside, has been studied for its surfactant properties . These include solubility, surface tension, emulsification, foaming, wettability, thermotropic liquid crystalline properties, and thermal stability . The solubility of these compounds in water and ethanol decreases with increasing alkyl chain length .

Environmentally Friendly Surfactants

Alkyl glycosides, including Octyl D-Galactofuranoside Tetraacetate, are attractive for commercial use due to their high surface activity, excellent biodegradability, and antimicrobial activity . They are low toxicity and readily obtained from renewable resources including sugars and alcohols .

Food Applications

Sugar-based surfactants, such as Octyl D-Galactofuranoside Tetraacetate, have a wide application field, not only as surfactants for detergents and emulsifiers, but also in food applications .

Drug Carriers

Octyl D-Galactofuranoside Tetraacetate can be used as drug carriers due to their peculiar physicochemical behavior including insensitivity to variations in temperature and salinity, which is very important in drug development .

Bacteriostatic Agent

The simple octyl β-D-galactofuranoside was previously described as a good bacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model of M. tuberculosis .

Biosynthesis Research

Galactofuranose, a rare form of the well-known galactose sugar, is present in numerous pathogenic micro-organisms. The enzymes responsible for its biosynthesis, including Octyl D-Galactofuranoside Tetraacetate, are interesting targets for research .

作用機序

Target of Action

Octyl D-Galactofuranoside Tetraacetate primarily targets Mycobacterium smegmatis , a non-pathogenic model of M. tuberculosis . It has been described as a good bacteriostatic agent against this bacterium . Another potential target is Aquaporin Z in Escherichia coli .

Mode of Action

Studies have shown that the alkyl chain plays a crucial role in its bacteriostatic activity . The furanosyl entity of the compound can also be modulated, suggesting that it may interact with its targets in a specific manner .

Biochemical Pathways

It is known to facilitate the examination of glycolipid metabolism intricacies, cell recognition phenomena, and the interplay between pathogens and hosts .

Result of Action

The compound exhibits bacteriostatic activity, inhibiting the growth of Mycobacterium smegmatis . Some synthesized variants of the compound have shown growth inhibition inferior to the parent compound .

Action Environment

It is known that the compound’s activity can be significantly favored by double alkyl chains at c-1 and a polar substituent on the primary position of the furanoside .

将来の方向性

Octyl D-Galactofuranoside Tetraacetate has potential for broad applications in the field of biomedicine . Its unique attributes make it a commendable remedy for tackling specific ailments and it could serve as a versatile approach for conditions concerning modified glycosylation patterns, bacterial infections, and cellular signaling pathways .

特性

IUPAC Name |

[(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20-,21+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYGIWWSRQRBBQ-CJLFMRGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858244 |

Source

|

| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223412-29-1 |

Source

|

| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)

![Carbamic acid, [2-(hydroxyamino)-1-methylethyl]-, 1,1-dimethylethyl ester, (S)-](/img/no-structure.png)

![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)